molecular formula C9H6F2N2 B1371739 4-Amino-7,8-difluoroquinoline CAS No. 1189107-49-0

4-Amino-7,8-difluoroquinoline

Cat. No. B1371739
CAS RN: 1189107-49-0
M. Wt: 180.15 g/mol
InChI Key: ANZXGIJRDZNLHQ-UHFFFAOYSA-N
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Description

4-Amino-7,8-difluoroquinoline is a chemical compound with the empirical formula C9H6F2N2 and a molecular weight of 180.15 . It is a solid substance and its structure is represented by the SMILES string FC(C1=NC=CC(N)=C1C=C2)=C2F .


Molecular Structure Analysis

The molecular structure of 4-Amino-7,8-difluoroquinoline is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). In this case, the quinoline core is substituted at the 4-position with an amino group (-NH2) and at the 7 and 8 positions with fluorine atoms .


Physical And Chemical Properties Analysis

4-Amino-7,8-difluoroquinoline is a solid substance . Its empirical formula is C9H6F2N2 and its molecular weight is 180.15 .

Scientific Research Applications

Antibacterial Agents

4-Amino-7,8-difluoroquinoline: is a precursor in the synthesis of fluoroquinolones, a class of antibiotics with broad-spectrum antibacterial activity. The introduction of fluorine atoms enhances the compound’s ability to penetrate bacterial cell walls and interfere with DNA gyrase, an enzyme critical for bacterial DNA replication .

Antimalarial Drugs

The quinoline ring system, which includes 4-Amino-7,8-difluoroquinoline , has been historically significant in the development of antimalarial drugs. The fluorinated derivatives are particularly potent, as the fluorine atoms contribute to the lipophilicity and bioavailability of the compounds, making them effective against the malaria parasite .

Antineoplastic Agents

In cancer research, 4-Amino-7,8-difluoroquinoline derivatives have shown promise as antineoplastic agents. Their ability to inhibit enzymes that are overexpressed in cancer cells makes them valuable in the design of targeted cancer therapies .

Enzyme Inhibition

The compound’s structure allows it to act as an enzyme inhibitor, targeting specific enzymes involved in disease processes. This application is crucial in developing treatments for diseases where enzyme malfunction or overactivity is a factor .

Liquid Crystal Components

Due to their structural properties, fluorinated quinolines, including 4-Amino-7,8-difluoroquinoline , are used in the production of liquid crystals. These materials are essential for displays in electronic devices, where precise control over light modulation is required .

Agricultural Chemicals

In agriculture, fluorinated quinolines serve as intermediates in the synthesis of herbicides and pesticides. Their enhanced stability and biological activity due to the presence of fluorine atoms make them effective in protecting crops from pests and diseases .

Organic Synthesis and Functionalization

4-Amino-7,8-difluoroquinoline: is involved in various organic synthesis reactions, including cyclocondensation and cross-coupling reactions. These reactions are fundamental in creating complex organic molecules for pharmaceuticals and other advanced materials .

Proteomics Research

This compound is also used in proteomics research as a biochemical tool. It can help in studying protein interactions and functions, which is vital for understanding cellular processes and developing new drugs .

Safety and Hazards

The safety information available indicates that 4-Amino-7,8-difluoroquinoline may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7,8-difluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZXGIJRDZNLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670922
Record name 7,8-Difluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189107-49-0
Record name 7,8-Difluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-7,8-difluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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